An In-depth Technical Guide to the Chemical Properties of 4-(Methylamino)phenol Hydrobromide
An In-depth Technical Guide to the Chemical Properties of 4-(Methylamino)phenol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 4-(Methylamino)phenol Hydrobromide, a compound of interest in various research and development sectors. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior, synthesis, and handling.
Introduction: Understanding the Core Moiety
4-(Methylamino)phenol, also known as p-(Methylamino)phenol or by the trade name Metol when in its sulfate salt form, is an organic compound with the formula C₇H₉NO.[1][2] The hydrobromide salt, 4-(Methylamino)phenol Hydrobromide (CAS No. 33576-77-1), is a specific formulation that influences its physical and chemical characteristics.[3][4][5][6] The core structure consists of a phenol ring substituted with a methylamino group at the para position. This arrangement of a hydroxyl group and a secondary amine on an aromatic ring is fundamental to its chemical reactivity, particularly its reducing properties.[1] While much of the available literature focuses on the sulfate salt due to its extensive use in photography, this guide will focus on the hydrobromide salt, referencing data from the free base and sulfate salt where necessary to infer properties.[7]
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound are critical for its application in research and drug development, influencing factors such as solubility, stability, and bioavailability.
Table 1: Physicochemical Properties of 4-(Methylamino)phenol and its Salts
| Property | 4-(Methylamino)phenol (Free Base) | 4-(Methylamino)phenol Sulfate (Metol) | 4-(Methylamino)phenol Hydrobromide |
| CAS Number | 150-75-4[1] | 55-55-0[8] | 33576-77-1[3][4][5][6] |
| Molecular Formula | C₇H₉NO[1] | (C₇H₁₀NO)₂SO₄[9] | C₇H₁₀BrNO |
| Molecular Weight | 123.15 g/mol [1] | 344.38 g/mol [9] | 204.07 g/mol [4] |
| Melting Point | 87 °C[10] | 260 °C (decomposes)[9] | Data not available |
| pKa (predicted) | 11.31 (acidic)[10] | Not applicable | Not available |
| Solubility in Water | Slightly soluble | 50 g/L at 20 °C[7] | Expected to be soluble |
Causality Behind the Properties:
The conversion of the free base to a salt form, such as the hydrobromide, is a common strategy to enhance aqueous solubility and stability. The ionic nature of the hydrobromide salt allows for more favorable interactions with polar solvents like water compared to the less polar free base. The melting point of the sulfate salt is significantly higher than the free base, a typical characteristic of salts due to their ionic lattice structure. A similar high melting point would be expected for the hydrobromide salt.
Synthesis and Purification: From Precursor to Product
The synthesis of 4-(Methylamino)phenol typically involves the N-methylation of p-aminophenol.[11] The subsequent formation of the hydrobromide salt is a straightforward acid-base reaction.
Synthesis of 4-(Methylamino)phenol (Free Base)
Several methods exist for the preparation of N-methylaminophenol, including:
-
Decarboxylation of N-4-hydroxyphenylglycine (Glycin). [9]
-
Reaction of hydroquinone with methylamine. [9]
-
Methylation of p-aminophenol. [11]
A representative laboratory-scale synthesis is the Eschweiler-Clarke type methylation of p-aminophenol using formaldehyde and formic acid.
Formation of the Hydrobromide Salt
Protocol:
-
Dissolve the purified 4-(Methylamino)phenol free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Slowly add a stoichiometric amount of hydrobromic acid (HBr) solution (e.g., in acetic acid or as a gas) to the solution with constant stirring.
-
The 4-(Methylamino)phenol hydrobromide salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent.
Diagram 1: Synthesis Workflow
Caption: Potential research applications of 4-(Methylamino)phenol Hydrobromide.
Safety and Handling: A Self-Validating System
Proper handling of 4-(Methylamino)phenol hydrobromide is crucial due to its potential hazards. The safety data for the sulfate salt provides a strong basis for the expected hazards of the hydrobromide salt. [8][12][13] Table 2: GHS Hazard Statements for 4-(Methylamino)phenol Sulfate
| Hazard Statement | Description |
| H302 | Harmful if swallowed. [8] |
| H317 | May cause an allergic skin reaction. [8] |
| H373 | May cause damage to organs through prolonged or repeated exposure. [8] |
| H410 | Very toxic to aquatic life with long lasting effects. [8] |
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [13]In case of dust formation, use a NIOSH-approved respirator. [13]* Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. [13]* Handling: Avoid contact with skin and eyes. [8]Do not breathe dust. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Keep away from strong oxidizing agents and light. [13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Diagram 3: Self-Validating Safety Protocol
Caption: A self-validating safety workflow for handling chemical reagents.
Conclusion
4-(Methylamino)phenol hydrobromide, while less documented than its sulfate counterpart, presents as a valuable compound for researchers and drug development professionals. Its chemical properties, rooted in the reactive 4-(methylamino)phenol core, offer significant potential for synthetic transformations. By understanding its physicochemical characteristics, synthesis, and safe handling protocols, scientists can effectively utilize this reagent in their research endeavors.
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